![molecular formula C16H15BrClNO3 B5507241 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

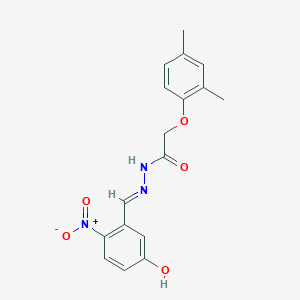

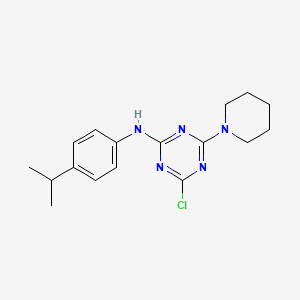

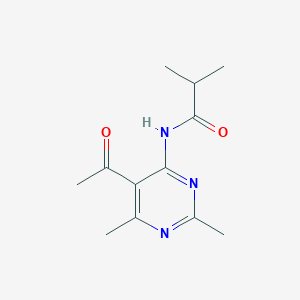

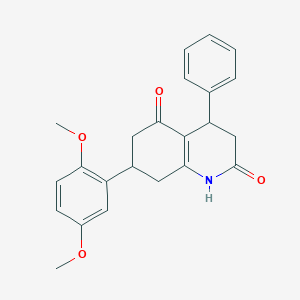

Synthesis Analysis 4-[(4-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime is synthesized through a series of reactions involving bromination, reduction, and oximation. An example of a similar synthesis process is reported in the preparation of a compound using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, synthesized from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde via elimination, reduction, and bromization reactions (Bi, 2014).

Molecular Structure Analysis The molecular structure of such compounds, particularly oxime derivatives, can be complex with variations in conformations and hydrogen-bonding patterns, as observed in methoxybenzaldehyde oxime derivatives (Gomes et al., 2018). These structural features significantly influence the properties and reactivity of the compound.

Chemical Reactions and Properties Chemical reactions involving such compounds typically include intermolecular hydrogen bonding, which can form complex dimeric or chain structures, as demonstrated in similar benzaldehyde oxime derivatives (Gomes et al., 2018). The bromo and chloro substituents on the benzene ring further add to the complexity of the reactions due to their electron-withdrawing nature.

Physical Properties Analysis The physical properties of such compounds are often characterized by their crystalline structure, as observed in similar oxime derivatives (Gomes et al., 2018). The presence of various substituents like bromo, chloro, and ethoxy groups can influence melting points, solubility, and crystallinity.

Aplicaciones Científicas De Investigación

Organic Chemistry and Catalysis

Remote Benzylic C(sp3)–H Oxyfunctionalization : This compound has been used in studies exploring remote benzylic C(sp3)–H oxyfunctionalization, a method that facilitates the transformation of various aromatic compounds into carbonyl compounds. This process is particularly relevant due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Selective Photocatalytic Oxidation : The compound is involved in studies focusing on the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes, a process that holds potential for green chemistry applications (Higashimoto et al., 2009).

Synthesis of Benzamide Derivatives : Research has been conducted on the synthesis of benzamide derivatives using this compound, which are of interest due to their potential as non-peptide CCR5 antagonists (Bi, 2015).

Environmental and Biochemical Studies

Cellular Antioxidant Effects : Studies have explored the antioxidant effects of similar bromophenols, which are compounds structurally related to 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime. These compounds, isolated from red algae, have shown significant antioxidant activity in various assays (Olsen et al., 2013).

Effects on Mitochondrial and Chloroplast Reactions : Another study examined the effects of a similar compound on reactions in mitochondria and chloroplasts, providing insights into its potential impacts on cellular energy metabolism (Moreland & Blackmon, 1970).

Degradation in Chlorinated Seawater : The degradation products of benzophenone-3, a compound related to 4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime, in chlorinated seawater swimming pools have been studied. This research is significant for understanding the environmental fate of similar compounds (Manasfi et al., 2015).

Pharmacological Research

Radiosynthesis and Biodistribution of Peptides : Research involving the synthesis of novel prosthetic groups, including derivatives of benzaldehyde oxime, has been conducted. This research is crucial for advancing positron emission tomography (PET) imaging techniques (Glaser et al., 2008).

Anti-Asthmatic Activity : Studies on phenolic compounds, including derivatives of benzaldehyde oxime, have shown potential anti-asthmatic activity. This research is significant for developing new therapeutic agents for asthma (Jang, Lee, & Kim, 2010).

Safety and Hazards

The compound “4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrClNO3/c1-2-21-15-8-12(9-19-20)7-14(18)16(15)22-10-11-3-5-13(17)6-4-11/h3-9,20H,2,10H2,1H3/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMIDPRBXMDAQM-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-bromophenyl)methoxy]-3-chloro-5-ethoxyphenyl]methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)

![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)

![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)